REACTION_CXSMILES
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[C:1]([CH2:7][C:8]#[N:9])(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][NH2:18])=[CH:13][CH:12]=1>C1(C)C=CC=CC=1>[C:2]([C:1]1[CH:7]=[C:8]([NH2:9])[N:17]([C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)[N:18]=1)([CH3:5])([CH3:4])[CH3:3]
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Name
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Quantity
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4.17 g
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Type
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reactant
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Smiles
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C(C(C)(C)C)(=O)CC#N
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Name
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|
Quantity
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4.2 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)NN
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound is prepared
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Type
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TEMPERATURE
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Details
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the resulting yellow solution is heated to and
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Type
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TEMPERATURE
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Details
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under reflux for 12 h
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Duration
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12 h
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Type
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CONCENTRATION
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Details
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After completion, the reaction mixture is concentrated
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Type
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CUSTOM
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Details
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the resulting crude product is purified by flash chromatography (SiO2, 100% CH2Cl2)
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Name
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Type
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product
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Smiles
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C(C)(C)(C)C=1C=C(N(N1)C1=CC=C(C=C1)F)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |